molecular formula C21H23F2N3O5S B2843655 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 872987-12-7

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2843655
CAS No.: 872987-12-7
M. Wt: 467.49
InChI Key: TXFFCOZGNKJNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic small molecule investigated for its potential as a proteasome inhibitor. The proteasome is a large proteolytic complex responsible for the degradation of intracellular proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors, making it a promising target for cancer research and the study of cellular proliferation mechanisms . This compound is structurally characterized by a 1,3-oxazinan core and features two aromatic systems, each substituted with a fluorine atom, which are common in pharmaceuticals to modulate bioavailability and binding affinity. The benzenesulfonyl group attached to the oxazinan ring is a key functional moiety often associated with inhibiting enzymatic activity by binding to active sites . Researchers utilize this compound primarily in biochemical assays to study its effects on proteasomal chymotrypsin-like activity and to elucidate pathways of programmed cell death. It serves as a crucial tool compound for exploring the structure-activity relationships (SAR) of novel inhibitor scaffolds. This product is offered as a high-purity material for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity and handling.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c1-14-11-17(23)7-8-18(14)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFFCOZGNKJNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Fluorination: The fluorinated aromatic rings can be synthesized using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final coupling of the oxazinan and fluorobenzyl groups can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and sulfonyl groups may impart desirable properties such as thermal stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound’s closest structural analogs are sulfonamide- and oxazinan-containing derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Implications
Target Compound C₂₃H₂₅F₂N₃O₅S 509.53 R1 = 4-Fluoro-2-methylbenzenesulfonyl; R2 = 4-Fluorophenylmethyl Enhanced lipophilicity and steric bulk due to methyl and dual fluoro substituents .
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide C₂₄H₂₇FN₃O₆S 528.55 R1 = 4-Fluoro-2-methylbenzenesulfonyl; R2 = 2-Methoxybenzyl Methoxy group may improve solubility but reduce metabolic stability compared to fluoro .
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 R1 = 4-Fluorobenzenesulfonyl; R2 = 2-Methylpropyl Reduced steric hindrance and lower molecular weight may enhance bioavailability .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varies (X = H, Cl, Br) ~450–500 Triazole core with sulfonyl and difluorophenyl groups Triazole’s planar structure may enhance π-π stacking vs. oxazinan’s conformational flexibility .

Key Observations :

  • Substituent Effects : The 4-fluoro-2-methylbenzenesulfonyl group increases lipophilicity (logP ~3.2 estimated) compared to 4-fluorobenzenesulfonyl analogs (logP ~2.8), favoring membrane penetration .

Example Pathway (Inferred) :

  • Step 1: Synthesis of 3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanol via cyclization.
  • Step 2: Activation of the alcohol group (e.g., tosylation) followed by displacement with ethylenediamine.
  • Step 3: Final coupling with 4-fluorobenzyl isocyanate to form the ethanediamide .

Spectral Characteristics and Physicochemical Data

Table 2: Spectral Data Comparison
Compound Class IR Bands (cm⁻¹) ¹H-NMR Signals (δ, ppm) ¹³C-NMR Signals (δ, ppm)
Target Compound (Inferred) νC=O: 1660–1680; νS=O: 1150–1250 Aromatic H: 7.2–8.1; Oxazinan CH₂: 3.5–4.2 C=O: ~170; Sulfonyl S=O: ~140
Triazole-Thiones νC=S: 1243–1258; νNH: 3150–3319 Aromatic H: 7.0–8.0; Triazole CH: 8.2–8.5 C=S: ~125; Triazole C: ~150
N-(2-Methoxybenzyl) Analogue νC=O: 1663–1682 (similar to target) Methoxy CH₃: 3.8; Benzyl CH₂: 4.5 Methoxy C: ~55; C=O: ~170

Notes:

  • The target’s IR spectrum would lack νC=S (absent in ethanediamides) but retain strong νC=O and νS=O bands, distinguishing it from triazole-thiones .
  • ¹H-NMR would resolve split signals for diastereotopic protons in the oxazinan ring, a feature absent in planar triazoles .

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme modulation. This article delves into its synthesis, biological mechanisms, and activity against various cancer cell lines.

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. A common synthetic route includes the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an oxazinan derivative, followed by reaction with N'-[(4-fluorophenyl)methyl]ethanediamide under controlled conditions. The resulting compound is characterized by the following structural features:

Property Description
Molecular Formula C24_{24}H27_{27}F2_{2}N3_{3}O5_{5}S
CAS Number 872987-26-3
Functional Groups Sulfonamide, oxazinan ring, fluorinated phenyl groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated benzenesulfonyl group enhances the binding affinity to these targets, while the oxazinan ring contributes to the compound's conformational flexibility and reactivity. This interaction can lead to the modulation of enzymatic activity and cellular signaling pathways, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various human cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell Line IC50_{50} (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.8Induction of apoptosis; inhibition of growth
HeLa (Cervical Cancer)13.5Modulation of cell cycle; increased sub-G1 phase
HCT-116 (Colon Cancer)8.0Stronger growth inhibition; significant cytotoxicity

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cancer cell lines, particularly HCT-116, where it was found to be approximately 11-fold more effective than against non-malignant cells.

Apoptotic Activity

The compound's ability to induce apoptosis was further analyzed through flow cytometry and biochemical assays. Key findings include:

  • DNA Fragmentation: Significant increases in DNA fragmentation were observed in treated cells.
  • Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential was noted, indicating early apoptotic changes.
  • Phosphatidylserine Translocation: Flow cytometry revealed increased externalization of phosphatidylserine in treated cells.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including sulfonylation, oxazinan ring formation, and amide coupling. Key challenges include:

  • Stereochemical control during oxazinan ring closure to avoid racemization.
  • Functional group compatibility : The fluoro-methylbenzenesulfonyl moiety may undergo undesired side reactions under acidic/basic conditions.
  • Optimization : Use mild bases (e.g., NaHCO₃) for sulfonylation, low-temperature cyclization (0–5°C) to stabilize intermediates, and coupling reagents like HATU for amide bond formation to improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify regiochemistry and substituent positions, particularly for the oxazinan ring and fluorophenyl groups .
  • HPLC-MS for purity assessment (>98%) and detection of residual solvents or byproducts .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How can researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers (pH 4–8) and serum at 37°C. Monitor degradation via:

  • LC-MS for hydrolytic cleavage of the sulfonamide or amide bonds.
  • Circular dichroism (if chiral centers are present) to detect racemization .

Advanced Research Questions

Q. What computational methods are suitable for predicting target enzyme interactions?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfonamide’s affinity for hydrophobic pockets .
  • Molecular dynamics simulations (GROMACS) to assess binding stability and conformational changes over time .
  • QSAR modeling to correlate substituent variations (e.g., fluorine position) with activity trends .

Q. How can contradictions in reported biological activities of sulfonamide analogs be resolved?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Off-target effects : Perform selectivity profiling against related enzymes (e.g., kinase panels).
  • Metabolic stability : Compare microsomal half-lives to rule out false positives from metabolite interference .

Q. What strategies can enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Introduce ester groups at the amide nitrogen to improve membrane permeability .
  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance aqueous solubility and prolong circulation .
  • LogP optimization : Replace the 4-fluorophenyl group with polar substituents (e.g., morpholine) to balance hydrophobicity .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC with a CHIRALPAK® AD-H column to resolve enantiomers .
  • Enzyme Assays : Pre-incubate the compound with liver microsomes to identify reactive metabolites that may skew IC₅₀ values .
  • Data Reprodubility : Share synthetic protocols (e.g., reaction times, purification gradients) via open-access platforms to address batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.